molecular formula C10H18O3 B1296300 Ethyl 6-oxooctanoate CAS No. 4233-58-3

Ethyl 6-oxooctanoate

Cat. No. B1296300
CAS RN: 4233-58-3
M. Wt: 186.25 g/mol
InChI Key: AWEDPHYBDIDQEC-UHFFFAOYSA-N
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Description

Ethyl 6-oxooctanoate is an organic compound with the chemical formula C10H18O3 . It is a colorless oil and has a molecular weight of 186.25 .


Molecular Structure Analysis

The molecular structure of Ethyl 6-oxooctanoate consists of 10 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C10H18O3/c1-3-9(11)7-5-6-8-10(12)13-4-2/h3-8H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 6-oxooctanoate is a colorless oil . It has a molecular weight of 186.25 and a molecular formula of C10H18O3 .

Scientific Research Applications

1. Synthesis of Chiral Precursors

Ethyl 6-oxooctanoate (ECOO) has been utilized in the synthesis of chiral precursors. For example, it was effectively reduced to ethyl (S)-8-chloro-6-hydroxyoctanoate [(S)-ECHO], a significant chiral precursor for the synthesis of (R)-α-lipoic acid, using a newly identified NADH-dependent carbonyl reductase Rh CR from Rhodococcus sp. This process demonstrated a high space–time yield without the need for expensive external cofactors (Chen, Zheng, Ni, Zeng, & Xu, 2014).

2. Bioactive Compound Synthesis

In another study, two new esters, including one structurally related to ethyl 6-oxooctanoate, were isolated from the aerial parts of Portulaca oleracea L. These compounds showed notable anticholinesterase effects, indicating potential bioactivity and applications in pharmacology (Yingying, Ying, Lan, Ying, & Yang, 2021).

3. Large Scale Preparation in Pharmaceutical Synthesis

Ethyl 6-oxooctanoate derivatives have been prepared on a large scale for pharmaceutical applications. A study describes an efficient method for the conversion of N-acyl oxazolidinones to β-keto esters, including ethyl (R)-5-methyl-3-oxooctanoate, suggesting its relevance in the synthesis of complex pharmaceutical compounds (Magano, Nanninga, & Winkle, 2008).

4. Synthesis of Flavor and Fragrance Compounds

Ethyl 6-oxooctanoate is also involved in the synthesis of flavor and fragrance compounds. For instance, a method was developed to synthesize whisky lactone, a compound used in flavoring, starting with 3-methyl-4-oxooctanoic acid, a closely related compound (Junsong, 2012).

properties

IUPAC Name

ethyl 6-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-9(11)7-5-6-8-10(12)13-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEDPHYBDIDQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300476
Record name Ethyl 6-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxooctanoate

CAS RN

4233-58-3
Record name Octanoic acid, 6-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4233-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, 6-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137164
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Šraga, P Hrnčiar - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
… Ethyl 6-oxoheptanoate and ethyl 6-oxooctanoate cyclised under formation of five-membered rather than seven-membered ring, affording thus 2-acetylcyclopentanone and 2-pro…
Number of citations: 1 cccc.uochb.cas.cz
J Cason, FJ Schmitz - The Journal of Organic Chemistry, 1963 - ACS Publications
A/3, 3-dimethyl-5-keto acidbehaves similarly to theunsubstituted compound, in that the acid chloride exists as the cyclic structure, but the pseudo ester could not be obtained. …
Number of citations: 6 pubs.acs.org
E Leete, JO Olson - Journal of the American Chemical Society, 1972 - ACS Publications
… obtained by the Wolff-Kishner reduction23 of ethyl 6-oxooctanoate-7-14C produced by the reaction of diethylcadmium-/-14C with the acid chloride of the monoethyl …
Number of citations: 53 pubs.acs.org
SM Treacy - 2022 - search.proquest.com
… 3b Ethyl 6-oxooctanoate Prepared using standard reaction conditions A from 3-pentanone. Yield = 51%, colorless oil. Rf = 0.3 (5:1 hexanes : ethyl acetate). …
Number of citations: 2 search.proquest.com
X Ma, DF Dewez, L Du, X Luo, IE Markó… - The Journal of Organic …, 2018 - ACS Publications
Disubstituted malonic acid derivatives are smoothly converted into diketones and ketoesters in good to excellent yield (68% to 91%) under electrochemical conditions. The scope can …
Number of citations: 23 pubs.acs.org

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